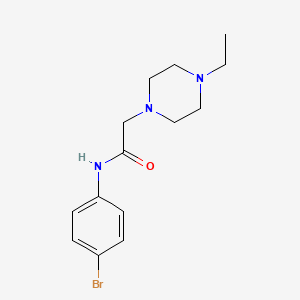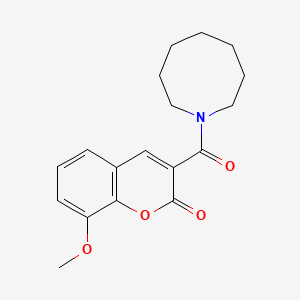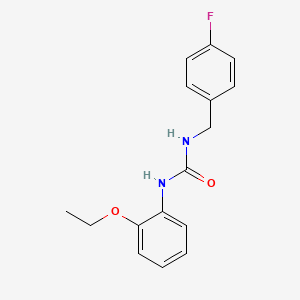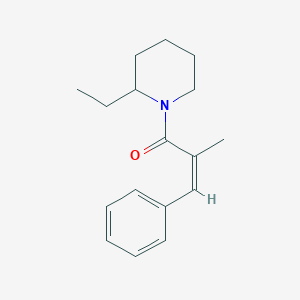
N-(4-bromophenyl)-2-(4-ethyl-1-piperazinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-2-(4-ethyl-1-piperazinyl)acetamide, commonly known as BPEA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPEA is a piperazine derivative that has been shown to exhibit a range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects.
Scientific Research Applications
BPEA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit analgesic effects in animal models of pain, including neuropathic pain and inflammatory pain. BPEA has also been shown to have anti-inflammatory effects in animal models of inflammation. Additionally, BPEA has been shown to have anticonvulsant effects in animal models of epilepsy.
Mechanism of Action
The exact mechanism of action of BPEA is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. BPEA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
BPEA has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. BPEA has also been shown to increase the levels of the anti-inflammatory cytokine interleukin-10 (IL-10). Additionally, BPEA has been shown to decrease the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD).
Advantages and Limitations for Lab Experiments
BPEA has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. Additionally, BPEA has been shown to have low toxicity in animal models. However, there are also limitations to using BPEA in lab experiments. For example, the exact mechanism of action of BPEA is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, BPEA has been shown to have low solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on BPEA. One area of research could be to further elucidate the mechanism of action of BPEA. This could involve studying its effects on specific neurotransmitter systems and signaling pathways. Another area of research could be to investigate the potential therapeutic applications of BPEA in human clinical trials. Additionally, further studies could be done to optimize the synthesis method of BPEA to improve its purity and yield. Finally, there is potential for BPEA to be used as a starting point for the development of new drugs with improved therapeutic properties.
Synthesis Methods
The synthesis of BPEA involves the reaction of 4-bromoaniline with 4-ethylpiperazine in the presence of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain pure BPEA. This synthesis method has been optimized to yield high purity and high yields of BPEA.
properties
IUPAC Name |
N-(4-bromophenyl)-2-(4-ethylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O/c1-2-17-7-9-18(10-8-17)11-14(19)16-13-5-3-12(15)4-6-13/h3-6H,2,7-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXQYEUZPATXGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-1,3-thiazol-2-ylpyrrolidine-3-carboxamide](/img/structure/B5371750.png)
![2-[2-(5-chloro-2,3-dimethoxyphenyl)vinyl]quinoline](/img/structure/B5371754.png)


![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5371790.png)
![N-cyclohexyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5371795.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5371811.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B5371835.png)
![1-methyl-N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5371839.png)
![N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B5371850.png)
![2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5371861.png)
![7-chloro-4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5371865.png)
